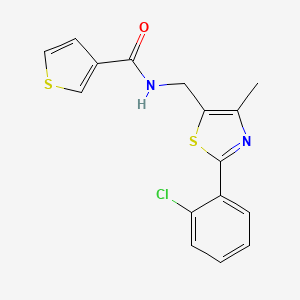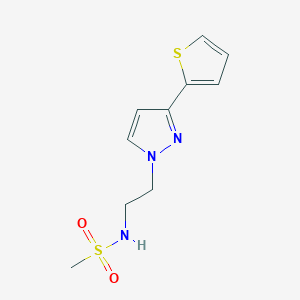![molecular formula C19H29N3O2 B2868627 3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034608-09-6](/img/structure/B2868627.png)
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via nucleophilic substitution or other suitable reactions.
Coupling with the Dimethylphenyl Group: The final step involves coupling the piperidine intermediate with the dimethylphenyl group using urea as a linking agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)methyl)urea: Lacks the tetrahydrofuran group.
1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea group instead of urea.
Uniqueness
3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPKTCYEWDLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)
![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)


![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)
![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)

![N-(4-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868557.png)


![5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2868563.png)
![1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2868565.png)

![3-(3,5-dimethylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2868567.png)
